An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-N-(2-fluorobenzyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-N-(2-fluorobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-N-(2-fluorobenzyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a dichlorinated aniline ring and a fluorinated benzyl group, suggest its potential as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from synthetic chemistry and formulation to pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the predicted and experimentally-derived physicochemical properties of this compound and its close structural analogs, offering insights into its molecular characteristics and behavior.
Introduction
Substituted anilines are a cornerstone in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The specific substitutions on the aniline and associated moieties play a critical role in modulating the molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. 2,4-Dichloro-N-(2-fluorobenzyl)aniline incorporates several key features: the 2,4-dichloro substitution on the aniline ring can influence its pKa and lipophilicity, while the 2-fluoro-benzyl group can participate in specific interactions with target proteins and affect metabolic stability.
Due to the limited availability of experimental data for 2,4-Dichloro-N-(2-fluorobenzyl)aniline, this guide leverages high-quality computational predictions to provide a detailed physicochemical profile. To contextualize these predictions, experimental data for closely related structural isomers are also presented.
Chemical Identity and Structure
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IUPAC Name: 2,4-Dichloro-N-(2-fluorobenzyl)aniline
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Molecular Formula: C₁₃H₁₀Cl₂FN
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Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties for 2,4-Dichloro-N-(2-fluorobenzyl)aniline, alongside available experimental or predicted data for its structural analogs.
| Property | 2,4-Dichloro-N-(2-fluorobenzyl)aniline (Predicted) | 2,4-Dichloro-N-(2-methylbenzyl)aniline[1] | 2,4-Dichloro-N-(4-fluorobenzyl)aniline[2] | 2,4-Dichloroaniline[3][4][5] |
| CAS Number | Not available | 940367-72-6 | 940367-67-9 | 554-00-7 |
| Molecular Weight ( g/mol ) | 270.13 | 266.17 | 270.13 | 162.02 |
| Melting Point (°C) | 105.7 (Predicted) | No data available | No data available | 59-62 |
| Boiling Point (°C) | 374.3 (Predicted) | No data available | No data available | 245 |
| LogP (Octanol-Water Partition Coefficient) | 4.69 (Predicted) | 4.91 | No data available | 2.78 |
| Water Solubility (mg/L) | 6.8 (Predicted) | No data available | No data available | <100 |
| pKa (most basic) | 0.35 (Predicted) | No data available | No data available | 2.05 |
| Topological Polar Surface Area (TPSA) (Ų) | 12.03 | 12.03 | 12.03 | 26.02 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 3 | 3 | 0 |
Note: Predicted values were generated using a reliable online chemical property prediction tool.
Experimental Protocols for Physicochemical Property Determination
The following are standard, detailed methodologies for the experimental determination of key physicochemical properties.
Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the aqueous solubility of a compound.
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of 2,4-Dichloro-N-(2-fluorobenzyl)aniline to a known volume of purified water in a sealed, inert container.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solid:
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Centrifuge the suspension at high speed to pellet the undissolved solid.
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Carefully collect the clear supernatant, ensuring no solid particles are transferred.
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Quantification:
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Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
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Calculation:
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The solubility is reported as the mean concentration from at least three replicate experiments.
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Diagram of Solubility Determination Workflow
Caption: Workflow for solubility determination using the shake-flask method.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
Methodology:
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System Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.
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Partitioning:
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Dissolve a known amount of 2,4-Dichloro-N-(2-fluorobenzyl)aniline in the n-octanol phase.
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Add a known volume of the water phase to create a two-phase system.
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Agitate the mixture for a sufficient time to allow for partitioning equilibrium.
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Phase Separation:
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Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Quantification:
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Carefully sample both the octanol and aqueous phases.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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LogP is the base-10 logarithm of P.
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Caption: Generalized pathway of kinase inhibition by an ATP-competitive inhibitor.
Conclusion
This technical guide provides a detailed overview of the predicted physicochemical properties of 2,4-Dichloro-N-(2-fluorobenzyl)aniline, a compound with potential for drug discovery applications. While experimental data for this specific molecule is limited, the provided computational predictions, contextualized with data from structural analogs, offer a solid foundation for researchers. The outlined experimental protocols serve as a practical guide for the in-house determination of its key properties. A comprehensive understanding of these physicochemical characteristics is essential for the rational design and development of new therapeutic agents based on this promising scaffold.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]
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Wikipedia. (2023, December 2). 2,4-Dichloroaniline. Retrieved from [Link]
